molecular formula C27H29N3O2 B001181 Mozavaptan CAS No. 137975-06-5

Mozavaptan

Cat. No.: B001181
CAS No.: 137975-06-5
M. Wt: 427.5 g/mol
InChI Key: WRNXUQJJCIZICJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mozavaptan is a member of benzamides. It has a role as an aquaretic.

Scientific Research Applications

  • Treatment of Hyponatraemia : Mozavaptan is primarily known as a V2-receptor antagonist developed for treating hyponatraemia, which is a condition characterized by low sodium levels in the blood (Decaux, 2007).

  • Motion Sickness : It has potential applications in reducing motion sickness. This is based on its ability to target AVP V2 receptors in the inner ear, as demonstrated in studies involving rats and dogs (Xu et al., 2020).

  • Hypotonic Diuresis Without Affecting Electrolyte Excretion : this compound induces hypotonic diuresis, a process of increasing urine production, without altering electrolyte excretion. This property makes it a notable drug in specific medical conditions (Tsujimoto & Takano, 2009).

  • Heart Failure Treatment : It's being explored for its therapeutic potential in heart failure due to its selective V2-receptor antagonistic properties (Izumi, Miura, & Iwao, 2014).

  • Ectopic Antidiuretic Hormone Syndrome : this compound has shown effectiveness in increasing serum sodium concentration and improving symptoms in patients with ectopic antidiuretic hormone syndrome (Yamaguchi et al., 2011).

  • Treatment in Various Hyponatraemia Conditions : Its efficacy in treating euvolaemic and hypervolaemic hyponatraemia has been noted, which includes conditions associated with severe congestive heart failure or chronic liver failure (Decaux, Soupart, & Vassart, 2008; Chakraborty, 2013).

  • Cancer-Related Hyponatraemia : A case study demonstrated this compound's effectiveness in improving hyponatraemia in a patient with small cell gall bladder carcinoma complicated with SIADH (Tamura & Takeuchi, 2013).

  • Digital Education Application : Interestingly, there's a mention of a Mozabook application for digital education, although this seems unrelated to the drug this compound itself (Al-Malah, Hamed, & Alrikabi, 2020).

  • Potential in Treating Autosomal Dominant Polycystic Kidney Disease (ADPKD) : this compound is predicted to be a likely candidate for approval after clinical trials for ADPKD (Malas et al., 2019).

  • Pharmacokinetics and Synthesis : Studies focus on its synthesis, such as the creation of 5-amino-2,5-dihydro-1H-benzo[b]azepines as building blocks for this compound, and on methods to quantify this compound in plasma to determine its pharmacokinetics (Sharif et al., 2016; Ezzeldin et al., 2018).

Mechanism of Action

Target of Action

Mozavaptan primarily targets the vasopressin type 2 (V2) receptors, which are expressed in renal collecting duct cells . The role of these receptors is to regulate water reabsorption in the kidneys .

Mode of Action

This compound, being a nonpeptide vasopressin receptor antagonist, binds to the vasopressin type 2 receptors in the renal collecting duct cells . This binding inhibits the action of vasopressin, leading to water diuresis, also known as aquaresis, which results in an increase in serum sodium concentration .

Pharmacokinetics

It is known that this compound is extensively cleared by hepatic metabolism via oxidative enzymes . The drug is biotransformed mainly by the CYP3A subfamily and to a lesser degree by CYP2C19 and 2D6 enzymatic isoforms .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the correction of hyponatremia in patients with euvolemic or hypervolemic forms . By inhibiting the action of vasopressin on the V2 receptors, this compound promotes the excretion of free water, thereby increasing serum sodium levels .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various physiological and environmental factors. For instance, the metabolic profile of this compound can be affected by factors such as gender, genetic polymorphism, and drug-drug interactions . These factors can impact the biotransformation pathways of this compound, potentially influencing its therapeutic effectiveness .

Safety and Hazards

Mozavaptan is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes . Dust formation should be avoided, and it is recommended to avoid breathing mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment should be used .

Biochemical Analysis

Biochemical Properties

Mozavaptan is a benzazepine derivative that antagonizes the binding of arginine vasopressin (AVP) to vasopressin receptors . It is a potent, selective, competitive, and orally active vasopressin V2 receptor antagonist with an IC50 of 14 nM . It shows 85-fold selectivity for V2 receptor over V1 receptor .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by antagonizing the antidiuretic action of arginine vasopressin (AVP) in vivo . This results in increased water excretion, which can help correct hyponatremia .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with vasopressin receptors. It is a competitive antagonist of these receptors, meaning it binds to the same site as the natural ligand (arginine vasopressin), but without activating the receptor . This prevents arginine vasopressin from exerting its effects, leading to increased water excretion .

Temporal Effects in Laboratory Settings

In short-term (7-day) treatment with this compound, serum sodium concentration significantly increased from 122.8 ± 6.7 to 133.3 ± 8.3 mEq/l, and symptoms due to hyponatremia were improved .

Dosage Effects in Animal Models

For instance, in PCK rat and PKD2 mouse models, this compound was administered once every three days at 5 or 10 mg/kg .

Metabolic Pathways

This compound is extensively biotransformed mainly by the CYP3A subfamily and to a lesser degree by CYP2C19 and 2D6 enzymatic isoforms .

Properties

IUPAC Name

N-[4-[5-(dimethylamino)-2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl]phenyl]-2-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N3O2/c1-19-9-4-5-10-22(19)26(31)28-21-16-14-20(15-17-21)27(32)30-18-8-13-24(29(2)3)23-11-6-7-12-25(23)30/h4-7,9-12,14-17,24H,8,13,18H2,1-3H3,(H,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRNXUQJJCIZICJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)N3CCCC(C4=CC=CC=C43)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8057641
Record name Mozavaptan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8057641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

427.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137975-06-5
Record name Mozavaptan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=137975-06-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mozavaptan [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137975065
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mozavaptan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8057641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MOZAVAPTAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17OJ42922Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mozavaptan
Reactant of Route 2
Reactant of Route 2
Mozavaptan
Reactant of Route 3
Reactant of Route 3
Mozavaptan
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Mozavaptan
Reactant of Route 5
Reactant of Route 5
Mozavaptan
Reactant of Route 6
Reactant of Route 6
Mozavaptan

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.